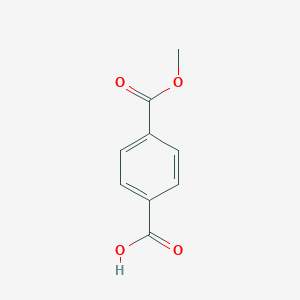
Mono-methyl terephthalate
Cat. No. B193230
Key on ui cas rn:
1679-64-7
M. Wt: 180.16 g/mol
InChI Key: REIDAMBAPLIATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07173024B2
Procedure details


A solution of 20.3 g (100 mmol) terephthaloyl chloride in 100 ml dichloromethane was added to 100 ml anhydrous methanol at 0° C. The reaction was left 1.5 h at rt. The reaction mixture was evaporated and the residue was dissolved dichloromethane. The organic phase was washed with saturated NaHCO3 aq. The organic phase was dried and evaporated. Yield 18.3 g (94.2 mmol, 94%). A solution of 18.3 g (94.2 mmol) of terephthalic acid dimethyl ester and 3.96 g (94.2 mmol) LiOH.H2O in anhydrous methanol (did not dissolve completely) was stirred for 5 d at rt. The solvent was evaporated and the product was dissolved in water. The aqueous phase was washed with dichloromethane. The aqueous phase was made acidic with 2 M HCl aq. The product precipitated from the aqueous phase. The product was filtered off and dried in vacuo. The product was dissolved in 1 L dry ethanol, and thereafter 4 l water was added slowly while stirring. The product precipitated slowly overnight at +4°C. The product was filtered and dried in vacuo. Yield 8.61 g (48 mmol, 51%)




Name
LiOH.H2O
Quantity
3.96 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
C(Cl)(=O)C1C=CC(C(Cl)=O)=CC=1.[CH3:13][O:14][C:15](=[O:26])[C:16]1[CH:25]=[CH:24][C:19]([C:20]([O:22]C)=[O:21])=[CH:18][CH:17]=1.O[Li].O>ClCCl.CO>[CH3:13][O:14][C:15](=[O:26])[C:16]1[CH:25]=[CH:24][C:19]([C:20]([OH:22])=[O:21])=[CH:18][CH:17]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
18.3 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=CC=C(C(=O)OC)C=C1)=O
|
|
Name
|
LiOH.H2O
|
|
Quantity
|
3.96 g
|
|
Type
|
reactant
|
|
Smiles
|
O[Li].O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 5 d at rt
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with saturated NaHCO3 aq. The organic phase
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the product was dissolved in water
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous phase was washed with dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated from the aqueous phase
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The product was dissolved in 1 L dry ethanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
4 l water was added slowly
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product precipitated slowly overnight at +4°C
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(C1=CC=C(C(=O)O)C=C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
